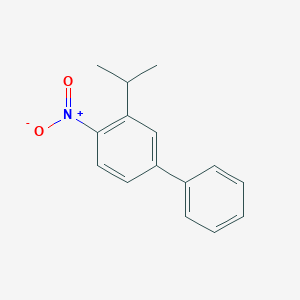

4-Nitro-3-(propan-2-yl)-1,1'-biphenyl

Descripción

4-Nitro-3-(propan-2-yl)-1,1'-biphenyl is a nitro-substituted biphenyl derivative characterized by a nitro (-NO₂) group at the 4-position and an isopropyl (-CH(CH₃)₂) group at the 3-position of the biphenyl scaffold. This compound is of interest in organic synthesis and materials science due to the electron-withdrawing nitro group and steric effects of the isopropyl substituent, which influence reactivity, solubility, and intermolecular interactions.

Propiedades

Número CAS |

127502-68-5 |

|---|---|

Fórmula molecular |

C15H15NO2 |

Peso molecular |

241.28 g/mol |

Nombre IUPAC |

1-nitro-4-phenyl-2-propan-2-ylbenzene |

InChI |

InChI=1S/C15H15NO2/c1-11(2)14-10-13(8-9-15(14)16(17)18)12-6-4-3-5-7-12/h3-11H,1-2H3 |

Clave InChI |

PAJCYCRYYXXXOM-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-] |

SMILES canónico |

CC(C)C1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-] |

Sinónimos |

3-ISOPROPYL-4-NITROBIPHENYL |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following comparison is based on biphenyl derivatives with analogous substitution patterns or functional groups, as detailed in the provided evidence.

Substituent Effects on Reactivity and Stability

1-(2,3,4,5-Tetrahydro-[1,1′-biphenyl]-4-yl)ethan-1-one (Compound 13) :

This ketone-functionalized biphenyl derivative features a tetrahydrofused ring system. Unlike 4-nitro-3-(propan-2-yl)-1,1'-biphenyl, the electron-withdrawing acetyl group in Compound 13 enhances electrophilic substitution reactivity. The tetrahydrofused structure also reduces steric hindrance compared to the isopropyl group in the target compound.- (4-Amino-[1,1'-biphenyl]-3-yl)mercury(II) chloride (Compound A) : The amino (-NH₂) group at the 4-position provides electron-donating properties, contrasting with the nitro group in the target compound. The mercury(II) chloride substituent introduces heavy-metal coordination, which is absent in 4-nitro-3-(propan-2-yl)-1,1'-biphenyl. Theoretical studies via DFT on such organometallic compounds highlight significant differences in molecular orbital distributions compared to purely organic nitro derivatives.

Structural and Electronic Properties

Limitations of Available Evidence

The provided evidence lacks direct data on 4-nitro-3-(propan-2-yl)-1,1'-biphenyl. Key gaps include:

- Experimental Data: No crystallographic, spectroscopic, or thermodynamic data (e.g., melting points, solubility) are available for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.